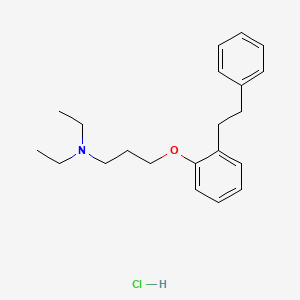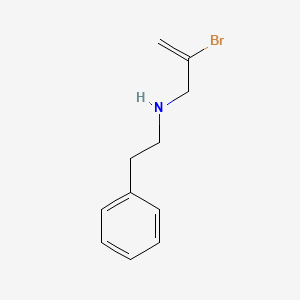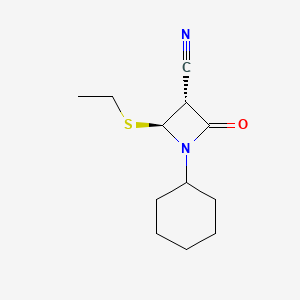
3,4-Dichlorobutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichlorobutanal is an organic compound with the molecular formula C4H6Cl2O It is a chlorinated aldehyde, characterized by the presence of two chlorine atoms attached to the third and fourth carbon atoms of a butanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichlorobutanal can be synthesized through several methods. One common approach involves the chlorination of butanal under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3). The reaction is carried out at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of phase transfer catalysts can enhance the efficiency of the chlorination process, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorobutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-Dichlorobutanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 3,4-Dichlorobutanol, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 3,4-Dichlorobutanoic acid.
Reduction: 3,4-Dichlorobutanol.
Substitution: Various substituted butanal derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dichlorobutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: Research into the biological activity of chlorinated aldehydes includes studies on their potential as antimicrobial agents.
Medicine: While not widely used in medicine, derivatives of this compound may have potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-Dichlorobutanal involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The presence of chlorine atoms enhances its electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives.
Comparison with Similar Compounds
2,3-Dichlorobutane: Similar in structure but differs in the position of chlorine atoms.
3,4-Dichlorobutanoic acid: The oxidized form of 3,4-Dichlorobutanal.
3,4-Dichlorobutanol: The reduced form of this compound.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of two chlorine atoms. This makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical transformations that are not as readily achievable with its analogs.
Properties
CAS No. |
66492-72-6 |
|---|---|
Molecular Formula |
C4H6Cl2O |
Molecular Weight |
140.99 g/mol |
IUPAC Name |
3,4-dichlorobutanal |
InChI |
InChI=1S/C4H6Cl2O/c5-3-4(6)1-2-7/h2,4H,1,3H2 |
InChI Key |
IGSINHLIWODSLM-UHFFFAOYSA-N |
Canonical SMILES |
C(C=O)C(CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


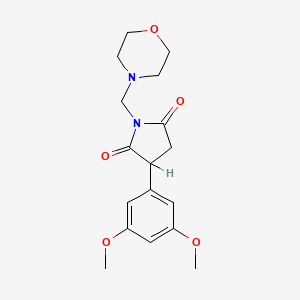

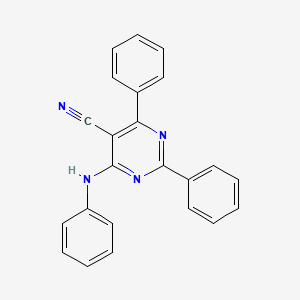
![Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B14474399.png)
![2-[(2R,6S)-6-methyloxan-2-yl]acetic acid](/img/structure/B14474400.png)
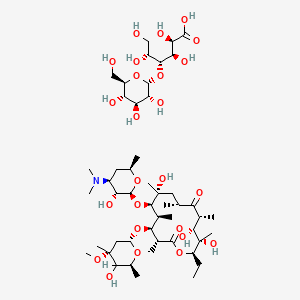
![5,7-Dioxaspiro[2.5]octane-4,8-dione, 1-ethenyl-6,6-dimethyl-](/img/structure/B14474413.png)
